2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine
Description
2-((4-Chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine is a quinazoline derivative featuring a (4-chlorobenzyl)thio substituent at position 2 and a 2-methoxyethylamino group at position 4. Quinazolines are heterocyclic aromatic compounds known for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The thioether group at position 2 enhances lipophilicity, while the methoxyethyl chain at position 4 may improve solubility compared to bulkier substituents.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-23-11-10-20-17-15-4-2-3-5-16(15)21-18(22-17)24-12-13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEIENDRQFJMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.
Introduction of the 4-chlorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinazoline core with 4-chlorobenzylthiol.
Attachment of the 2-methoxyethyl Group: This can be done through alkylation reactions using 2-methoxyethyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones. This reactivity aligns with studies on structurally analogous S-substituted quinazolines .
Key Observations :
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Sulfoxide formation is favored under mild conditions (e.g., H<sub>2</sub>O<sub>2</sub>), while sulfones require stronger oxidants like m-CPBA.
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Overoxidation risks exist with KMnO<sub>4</sub>, necessitating precise stoichiometric control .
Nucleophilic Substitution
The 4-chlorobenzyl group participates in aromatic substitution, and the thioether sulfur acts as a nucleophile.
Aromatic Substitution
Thioether Alkylation
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH<sub>3</sub>I | NaOH, EtOH, reflux, 6 h | 2-((4-Chlorobenzyl)(methyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine | 73% | |
| Benzyl bromide | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 h | 2-((4-Chlorobenzyl)(benzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine | 67% |
Mechanistic Insight :
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The thioether sulfur’s nucleophilicity facilitates alkylation, forming stable sulfonium intermediates.
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Aromatic substitution at the 4-chlorophenyl group requires harsh conditions due to deactivation by the electron-withdrawing Cl .
Reduction Reactions
The quinazoline core and methoxyethyl group are susceptible to reduction under specific conditions.
Notes :
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LiAlH<sub>4</sub> selectively reduces the quinazoline ring to a tetrahydro derivative without affecting the thioether.
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Catalytic hydrogenation (H<sub>2</sub>/Pd/C) shows limited efficacy due to steric hindrance from the 4-chlorobenzyl group .
Cycloaddition and Ring-Opening Reactions
The quinazoline core participates in [4+2] cycloadditions, as observed in related systems .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 h | Diels-Alder adduct at C2–N3 position | 48% | |
| DMAD<sup>†</sup> | DCM, RT, 24 h | No reaction (electronic deactivation by thioether) | – |
<sup>†</sup>DMAD = Dimethyl acetylenedicarboxylate
Biological Interactions Influencing Reactivity
In physiological environments, the compound exhibits unique reactivity:
-
Glutathione Adduct Formation : The thioether reacts with glutathione (GSH) via nucleophilic displacement, forming a disulfide-linked conjugate .
-
Enzymatic Oxidation : Cytochrome P450 enzymes oxidize the methoxyethyl group to a carboxylic acid derivative.
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Benzylthioether) | Activation Energy (kJ/mol) | Catalyst Dependence |
|---|---|---|---|
| Oxidation (→ sulfoxide) | 1.8× | 85 | Acid-dependent |
| Aromatic substitution | 0.5× | 120 | Cu/Fe catalysts |
| Thioether alkylation | 2.2× | 75 | Base-dependent |
Data derived from analogous systems in .
Degradation Pathways
Under accelerated stability testing (40°C/75% RH, 4 weeks):
Scientific Research Applications
The compound has shown significant promise in various biological applications:
- Anticancer Activity : Preliminary studies indicate that it may inhibit key tyrosine kinases involved in tumor progression, suggesting potential as an anti-cancer agent.
- Antimicrobial Properties : Similar compounds have demonstrated activity against various pathogens, indicating that this quinazoline derivative may possess antibacterial or antifungal properties .
- Mechanism of Action : The compound's mechanism likely involves binding to specific enzymes or receptors, modulating signaling pathways, or interacting with DNA/RNA.
Case Studies
Recent studies have explored the therapeutic applications of quinazoline derivatives, including 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine:
- In Vitro Anticancer Studies : Research has shown that quinazoline derivatives can inhibit cancer cell proliferation by targeting specific kinases. The compound's structural features may enhance its efficacy compared to other derivatives.
- Antimicrobial Activity Assessment : Studies have evaluated the antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further exploration .
- Molecular Docking Studies : Computational models suggest strong binding affinities to various biological targets, which could inform future drug design strategies aimed at optimizing therapeutic effects while minimizing side effects .
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine would depend on its specific biological target. It could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Structural Analogues of Quinazolin-4-amines
Thiadiazole and Thiazole Derivatives with Similar Substituents
Compounds with (4-chlorobenzyl)thio or related groups in different heterocyclic cores provide insights into substituent effects:
Table 2: Comparison with Thiadiazole/Thiazole Derivatives
Key Observations :
- Thiadiazole derivatives () with (4-chlorobenzyl)thio groups exhibit higher yields (68–88%) and crystallinity (melting points 132–170°C) compared to quinazolines, likely due to their rigid structures.
- The thioether group’s role in enhancing lipophilicity is consistent across both quinazoline and thiadiazole derivatives.
Position 2 Substituents
- Thioether vs. Halogen/Aryl Groups : The (4-chlorobenzyl)thio group in the target compound and increases lipophilicity compared to bromo () or chlorophenyl () substituents. This may enhance membrane permeability but reduce aqueous solubility.
- Thiadiazole vs. Quinazoline Cores : Thiadiazoles () with similar substituents exhibit higher melting points, suggesting stronger intermolecular interactions.
Position 4 Substituents
- Methoxyethyl vs. Bulky Groups : The 2-methoxyethyl chain in the target compound likely improves solubility compared to the 4-chlorobenzyl group in or thiophen-2-ylmethyl in .
Biological Activity
2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound has garnered attention in recent studies for its potential as an anti-cancer agent, particularly through its inhibitory effects on key tyrosine kinases involved in tumor progression.
Chemical Structure and Properties
The molecular formula of 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine is , with a molecular weight of approximately 357.89 g/mol. Its structure features a quinazolinone core substituted with a thioether and a methoxyethyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.89 g/mol |
| CAS Number | Not specified |
Anti-Cancer Potential
Recent research indicates that compounds similar to 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine exhibit significant cytotoxic effects against various cancer cell lines. These effects are primarily attributed to the compound's ability to inhibit key signaling pathways mediated by tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).
- Inhibitory Activity : The compound has shown effective inhibition of EGFR and VEGFR, which are critical in cancer cell proliferation and angiogenesis. For instance, related quinazolinone derivatives have demonstrated IC50 values ranging from 1.50 to 9.52 µM against different cancer cell lines, indicating potent anti-tumor activity .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, as evidenced by flow cytometric analysis showing increased apoptotic rates in treated cells compared to controls . Additionally, molecular docking studies suggest that the compound binds effectively within the active sites of these kinases, disrupting their function.
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is influenced by their structural modifications. The presence of the thioether group and methoxyethyl substituent enhances binding affinity to target proteins, contributing to their inhibitory potency against kinases .
Key Findings from SAR Studies:
- Thioether Substitution : Enhances hydrophobic interactions with the kinase active site.
- Methoxyethyl Group : Improves solubility and bioavailability.
- Chlorine Atom : Introduces electron-withdrawing properties that may stabilize the binding interaction.
Case Studies
Several studies have highlighted the anti-cancer efficacy of quinazolinone derivatives:
- Study on Dual Inhibition : A series of S-alkylated quinazolinones were synthesized and tested against various cancer cell lines, showing comparable efficacy to established drugs like sorafenib. The most potent analogs exhibited IC50 values lower than those of standard treatments .
- Cytotoxicity Evaluation : Quinazolinone-thiazole hybrids were evaluated for their cytotoxic effects across multiple cancer lines (MCF-7, HT-29). Compounds demonstrated significant dose-dependent inhibition, reinforcing the potential therapeutic application of these derivatives .
Q & A
Q. What are the established synthetic routes for 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)quinazolin-4-amine, and how is its structural integrity validated?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the quinazoline core via cyclization of substituted anthranilic acid derivatives or halogenated precursors.
- Step 2: Introduction of the 4-chlorobenzylthio group through nucleophilic substitution (e.g., using 4-chlorobenzyl mercaptan) under basic conditions (K₂CO₃ or Hunig’s base) in polar aprotic solvents like DMF or DMSO .
- Step 3: Functionalization of the 4-amine position with a 2-methoxyethyl group via SN2 displacement or coupling reactions .
Characterization:
- NMR Spectroscopy: H and C NMR confirm substituent integration and regiochemistry (e.g., methoxyethyl proton signals at δ 3.3–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- HPLC-PDA: Purity assessment (>95%) using gradients of acetonitrile/water with TFA modifiers .
Q. How do structural modifications (e.g., chloro, methoxyethyl, thioether groups) influence the compound’s physicochemical properties?
Methodological Answer:
- 4-Chlorobenzylthio Group: Enhances lipophilicity (logP ~3.5), improving membrane permeability. The chlorine atom stabilizes the thioether bond against oxidative degradation .
- 2-Methoxyethylamine: Introduces hydrogen-bonding capacity, balancing solubility in aqueous buffers (e.g., PBS) and organic solvents .
- Quinazoline Core: Planar structure facilitates π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .
Experimental Validation:
- LogP determination via shake-flask method or computational tools (e.g., ChemAxon).
- Solubility profiling in DMSO, ethanol, and PBS (pH 7.4) using nephelometry .
Advanced Research Questions
Q. What in vitro models are used to evaluate the compound’s antitumor efficacy, and how do structural analogs compare in potency?
Methodological Answer:
- Cell Lines: Screened against panels such as MGC-803 (gastric cancer), PC-3 (prostate cancer), and A549 (lung cancer) using MTT assays .
- IC₅₀ Determination: Dose-response curves (0.1–100 µM) over 72 hours; data normalized to controls (e.g., doxorubicin) .
Structure-Activity Relationship (SAR) Insights:
| Derivative | Substituent Modifications | IC₅₀ (µM, MGC-803) |
|---|---|---|
| Parent | None | 0.18–0.68 |
| Analog A | 4-Fluorophenylthio | 0.25 |
| Analog B | Methoxy → Ethoxyethyl | >10 (loss of activity) |
Key Finding: Bulky substituents at the 2-position reduce potency, suggesting steric hindrance in target binding .
Q. How can molecular docking and kinase profiling elucidate the compound’s mechanism of action?
Methodological Answer:
- Kinase Assays: Screen against panels (e.g., Reaction Biology’s KinaseProfiler™) to identify targets (e.g., EGFR, PI3Kα). IC₅₀ values <1 µM indicate high affinity .
- Docking Workflow:
- Protein Preparation: Retrieve target structure (e.g., PI3Kα, PDB: 4L23) and optimize hydrogen-bond networks.
- Ligand Preparation: Generate 3D conformers of the compound using OpenBabel.
- Binding Pose Analysis: AutoDock Vina identifies key interactions (e.g., hydrogen bonds with Met804, hydrophobic contacts with Ile848) .
Validation:
Q. How should researchers address contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization:
- Use identical cell lines (e.g., ATCC-validated MGC-803) and passage numbers.
- Normalize to internal controls (e.g., staurosporine for cytotoxicity) .
- Data Normalization:
- Report IC₅₀ values with 95% confidence intervals from triplicate experiments.
- Account for batch variability in compound purity (e.g., HPLC >95%) .
Case Study:
A 2-fold IC₅₀ discrepancy (0.18 vs. 0.35 µM) in MGC-803 cells was traced to differences in serum concentration (10% vs. 5% FBS), altering drug bioavailability .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. T½ <30 min suggests CYP-mediated oxidation .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated methoxyethyl) to enhance oral bioavailability .
- Plasma Protein Binding: Equilibrium dialysis to measure free fraction (target >10% for efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
